The Strategic Synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: A Guide for Medicinal Chemists
The Strategic Synthesis of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: A Guide for Medicinal Chemists
Introduction: The Value of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the principle of conformational restriction has emerged as a powerful strategy for enhancing ligand-target interactions. By reducing the entropic penalty associated with binding, conformationally restricted scaffolds can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. Among these scaffolds, bicyclic diamines, such as cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, have garnered significant attention. Their rigid architecture pre-organizes functional groups in a defined three-dimensional space, facilitating optimal interactions with biological targets. This guide provides an in-depth technical overview of a reliable and scalable synthetic protocol for cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole, a key building block for novel therapeutics.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target diamine hinges on the stereocontrolled introduction of the C5-amino group on the hexahydro-cyclopenta[c]pyrrole core. A logical and field-proven approach involves a late-stage introduction of the amine functionality from a ketone precursor. This strategy allows for robust control over the cis stereochemistry. Our retrosynthetic blueprint is outlined below:
Caption: Retrosynthetic pathway for cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole.
This multi-step synthesis begins with the construction of the bicyclic ketone, a crucial intermediate that sets the stage for the stereoselective introduction of the amine.
Part 1: Synthesis of the Key Ketone Intermediate
A highly efficient and scalable synthesis of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has been reported, providing a solid foundation for accessing the target amine.[1] This process involves the oxidative cleavage of a readily available isoindole derivative to a diacid, followed by a Dieckmann condensation to form the desired bicyclic ketone.
Experimental Protocol: Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate[2]
Step 1: Oxidative Cleavage of 2-(tert-Butoxycarbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole
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To a stirred solution of 2-(tert-butoxycarbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole (1.0 eq) in a mixture of acetone and water (1:1) at 0 °C, add potassium permanganate (4.0 eq) portion-wise over 1 hour.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Quench the reaction by adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
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Filter the mixture through a pad of Celite®, washing the filter cake with acetone.
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Concentrate the filtrate under reduced pressure to remove the acetone.
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Wash the aqueous residue with diethyl ether to remove any non-polar impurities.
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Acidify the aqueous layer to pH 2 with 1N HCl and extract with ethyl acetate (3 x).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diacid, which is used in the next step without further purification.
Step 2: Dieckmann Condensation
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To a solution of the crude diacid (1.0 eq) in anhydrous toluene, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
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After the addition is complete, heat the reaction mixture to reflux for 4 hours.
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Cool the mixture to 0 °C and quench the reaction by the slow addition of water.
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Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate as a white solid.
| Parameter | Value |
| Starting Material | 2-(tert-Butoxycarbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
| Key Reagents | Potassium permanganate, Sodium hydride |
| Overall Yield | High (scalable to kilogram quantities)[1] |
| Purification | Column Chromatography |
Part 2: Stereoselective Conversion to the cis-Amine
With the ketone intermediate in hand, the next critical phase is the stereoselective installation of the amino group. A common and reliable method to achieve the desired cis configuration is through the reduction of an azide intermediate. This involves the reduction of the ketone to the corresponding alcohol, conversion of the alcohol to an azide with inversion of stereochemistry, and subsequent reduction of the azide to the amine.
Experimental Workflow
Caption: Workflow for the conversion of the ketone to the final cis-amino product.
Detailed Protocol
Step 3: Reduction of the Ketone to the cis-Alcohol
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To a solution of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with ethyl acetate (3 x).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product, (3aR,5S,6aS)-tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, can often be used in the next step without further purification. The cis isomer is typically the major product of this reduction.
Step 4: Conversion of the Alcohol to the Azide (Mitsunobu-type reaction)
Causality: This step is crucial for establishing the final cis stereochemistry of the amino group relative to the ring fusion. The Mitsunobu reaction proceeds with inversion of configuration at the stereocenter bearing the hydroxyl group.
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To a solution of the crude alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
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After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (3aR,5R,6aS)-5-azidohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate.
Step 5: Reduction of the Azide to the Amine
Trustworthiness: Catalytic hydrogenation is a clean, high-yielding, and reliable method for the reduction of azides to primary amines.[2][3][4]
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To a solution of the azide (1.0 eq) in ethanol, add palladium on carbon (10 wt%, 0.1 eq).
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Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
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Filter the reaction mixture through a pad of Celite®, washing the filter cake with ethanol.
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Concentrate the filtrate under reduced pressure to yield the final product, cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole , which can be further purified by crystallization or chromatography if necessary.
| Step | Key Reagents | Typical Yield | Key Transformation |
| Ketone Reduction | Sodium borohydride | >90% | Carbonyl to hydroxyl |
| Azide Formation | DPPA, DIAD/DEAD, PPh3 | 70-85% | Hydroxyl to azide (with inversion) |
| Azide Reduction | H₂, Pd/C | >95% | Azide to amine |
Conclusion
The synthetic route detailed in this guide provides a robust and scalable method for the preparation of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole. By leveraging a well-established synthesis for the key ketone intermediate and employing a stereocontrolled sequence for the introduction of the amino group, researchers can confidently produce this valuable building block for their drug discovery programs. The principles of conformational restriction, exemplified by this molecule, continue to be a cornerstone of modern medicinal chemistry, enabling the design of next-generation therapeutics with enhanced efficacy and specificity.
References
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Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506–5568. [Link]
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Bosch, I., Costa, A. M., Martín, M., Urpí, F., & Vilarrasa, J. (2000). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Organic Letters, 2(3), 397–399. [Link]
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Vasudevan, A., et al. (2014). An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. ResearchGate. [Link]
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Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–368. [Link]
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Montclair State University. (2017). and [3.2.1]-3-azabicyclic diamines. [Link]
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Organic Chemistry Portal. Amine synthesis by azide reduction. [Link]
Figure 1. Structure of cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole with carbon numbering for NMR assignment.
